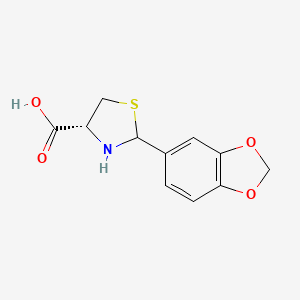

(4R)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid

Description

(4R)-2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid (CAS: 72678-96-7) is a chiral thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur (thiazolidine) and a 1,3-benzodioxole substituent. Its molecular formula is C₁₁H₁₁NO₄S, with a molecular weight of 253.279 g/mol .

The 1,3-benzodioxole moiety confers lipophilicity and metabolic stability, while the thiazolidine ring, a common scaffold in medicinal chemistry, is associated with diverse bioactivities, including anti-inflammatory and antimicrobial effects . This compound has been studied in crystallographic contexts using tools like SHELXL and ORTEP-III for structural refinement , though its specific pharmacological applications remain under investigation.

Properties

IUPAC Name |

(4R)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c13-11(14)7-4-17-10(12-7)6-1-2-8-9(3-6)16-5-15-8/h1-3,7,10,12H,4-5H2,(H,13,14)/t7-,10?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGXAJCIOOXIGL-BYDSUWOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC3=C(C=C2)OCO3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC3=C(C=C2)OCO3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-benzodioxole derivatives with thiazolidine-4-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 25-70°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and real-time monitoring systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4R)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4R)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or modulation of metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolidine Cores

(a) 5-(Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidine Derivatives

A series of compounds, such as (Z)-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid (4a) , share the thiazolidine backbone but incorporate an indole substituent and a ketone group at position 4 (Table 1). These compounds exhibit high synthetic yields (83–99%) and melting points (226–278°C) .

Key Differences :

Table 1. Comparison of Thiazolidine Derivatives

(b) Pidotimod

Pidotimod (IUPAC: (4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid) is a clinically approved immunomodulator. Unlike the target compound, it features a 5-oxo-L-prolyl group instead of benzodioxole. This modification enables interaction with Toll-like receptors (TLRs), enhancing cytokine production .

Key Differences :

Oxazolidine and Benzimidazole Analogues

(a) (4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid

This oxazolidine derivative (CAS: 1262147-55-6) replaces sulfur with oxygen in the heterocyclic ring.

Key Differences :

- Ring Electronics : Oxygen’s electronegativity alters charge distribution, affecting binding to targets like proteases or kinases.

- Synthetic Accessibility : Oxazolidines often require chiral catalysts for stereoselective synthesis, whereas thiazolidines can form spontaneously via cysteine condensations .

(b) 5-(1H-Benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin Derivatives

These hybrids, such as 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid , demonstrate anticancer activity in vitro. The benzoimidazole group enhances π-π stacking with DNA, contrasting with the benzodioxole’s metabolic stability .

Physicochemical and Pharmacological Comparison

Table 2. Physicochemical Properties

| Property | (4R)-2-(1,3-Benzodioxol-5-yl)-Thiazolidine | Pidotimod | (Z)-4a (Indole Derivative) |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 0.2 | 2.5 |

| Hydrogen Bond Donors | 2 | 3 | 3 |

| Rotatable Bonds | 3 | 4 | 5 |

| Topological Polar Surface Area (Ų) | 85.7 | 103.7 | 110.2 |

- Lipophilicity : The benzodioxole group increases LogP compared to Pidotimod, suggesting better blood-brain barrier penetration but lower solubility.

- Polar Surface Area : Higher values in Pidotimod and indole derivatives correlate with reduced membrane permeability .

Biological Activity

Overview

(4R)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazolidine ring fused with a benzodioxole moiety, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

IUPAC Name

This compound

Key Features

- Thiazolidine Ring : Imparts potential for enzyme inhibition.

- Benzodioxole Moiety : Enhances biological activity through unique interactions.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its mechanism of action likely involves binding to the active sites of specific enzymes, thus blocking their activity. This inhibition can affect various biological pathways including those related to inflammation and metabolic processes .

Antiviral Activity

A series of studies have explored the antiviral potential of thiazolidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant activity against the Tobacco Mosaic Virus (TMV). In vitro assays showed that certain derivatives exhibited better antiviral effects than standard treatments like ribavirin. Specifically:

This suggests that the compound may be effective not only in vitro but also in vivo against viral pathogens.

Antifungal Activity

In addition to antiviral properties, derivatives of thiazolidine-4-carboxylic acids have shown broad-spectrum antifungal activity. For example, compounds were tested against various pathogenic fungi with notable success:

- Inhibition Rates : Certain compounds displayed over 20% inhibition against pathogens such as Rhizoctonia solani and Botrytis cinereal at concentrations around 200 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

- Chirality : Studies indicate that chirality does not markedly affect antiviral activities.

- Substituents : The introduction of various substituents on the sulfur and nitrogen atoms has been shown to enhance antiviral efficacy .

Case Studies

| Study | Compound Tested | Activity | Inhibitory Rate |

|---|---|---|---|

| 1 | Compound 3 | Anti-TMV | 51% at 500 μg/mL |

| 2 | Compound 12 | Antifungal | >20% against Rhizoctonia solani |

| 3 | Compound 23 | Anti-TMV | 46% at 500 μg/mL |

The proposed mechanism involves the interaction of this compound with specific molecular targets:

- Enzyme Binding : The compound may inhibit enzymes involved in viral replication or inflammatory responses.

- Modulation of Metabolic Pathways : It could influence pathways that regulate cell growth and immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.